Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester
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Overview
Description
Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester is an organic compound with a complex structure It is characterized by the presence of a phosphoric acid ester group, a chlorobenzyloxycarbonyl group, and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester typically involves multiple steps. One common method includes the reaction of diethyl phosphite with 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the removal of the chlorobenzyloxycarbonyl group.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce simpler phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include phosphorylation and dephosphorylation reactions, which are crucial in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, diethyl ester
- Phosphoric acid, 1-(p-methoxybenzyloxycarbonyl)-1-propen-2-yl diethyl ester
- Phosphoric acid, 1-(p-nitrobenzyloxycarbonyl)-1-propen-2-yl diethyl ester
Uniqueness
Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester is unique due to the presence of the chlorobenzyloxycarbonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.
Properties
CAS No. |
64050-63-1 |
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Molecular Formula |
C15H20ClO6P |
Molecular Weight |
362.74 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl (E)-3-diethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C15H20ClO6P/c1-4-20-23(18,21-5-2)22-12(3)10-15(17)19-11-13-6-8-14(16)9-7-13/h6-10H,4-5,11H2,1-3H3/b12-10+ |
InChI Key |
SHXULRYOHAXOJS-ZRDIBKRKSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C/C(=O)OCC1=CC=C(C=C1)Cl)/C |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CC(=O)OCC1=CC=C(C=C1)Cl)C |
Origin of Product |
United States |
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